

QM31: A Technical Guide to the Selective Apaf-1 Inhibitor

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Compound of Interest

Compound Name: QM31

Cat. No.: B15583566

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Executive Summary

QM31, also identified as SVT016426, is a potent and selective small molecule inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).^{[1][2][3][4]} By targeting Apaf-1, a key protein in the intrinsic pathway of apoptosis, **QM31** effectively inhibits the formation of the apoptosome, a multiprotein complex essential for the activation of caspase-9 and the subsequent execution of programmed cell death.^{[1][2][3][5][6]} This compound has demonstrated significant cytoprotective and mitochondrioprotective functionalities, making it a valuable tool for research into apoptosis-related diseases and a potential therapeutic agent for conditions characterized by excessive cell death, such as kidney ischemia and chemotherapy-induced ototoxicity.^{[1][2][7]}

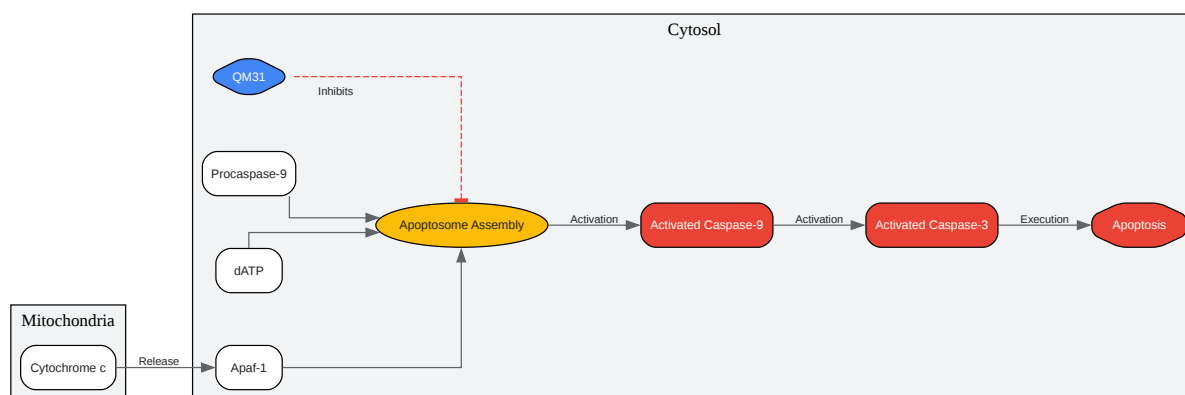
Core Compound Data

The following table summarizes the key quantitative and identifying information for the **QM31** compound.

Parameter	Value	Reference(s)
Synonyms	SVT016426	[1][2][3][4][5][6][8]
CAS Number	937735-00-7	[3][5][6]
Molecular Formula	C39H38Cl4N4O4	[3][5][6]
Molecular Weight	768.56 g/mol	[3][5][6][8]
IC50 (Apoptosome Formation)	7.9 μ M	[1][2][3][4][5][6][8][9]
IC50 (Apaf-1 Induced Caspase Activity in HeLa S100 cells)	5 μ M	[1][8]
Solubility (25°C)	DMSO: 125 mg/mL (with ultrasonic assistance)	[3]
IUPAC Name	N-(2-amino-2-oxoethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide	[5][6]

Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway

QM31 exerts its primary effect by directly interfering with the intrinsic apoptotic pathway. Under cellular stress, cytochrome c is released from the mitochondria and binds to Apaf-1. This binding event, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization and the formation of the apoptosome. The apoptosome then recruits and activates procaspase-9, initiating a caspase cascade that culminates in cell death. **QM31** selectively inhibits the formation of the apoptosome, thereby blocking the activation of caspase-9 and halting the apoptotic process.[1][2][6][7]



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Caption: Mechanism of action of **QM31** in the intrinsic apoptotic pathway.

Experimental Protocols

In Vitro Caspase-3-like Activity Assay

This protocol is adapted from methodologies used to assess the efficacy of apoptosis inhibitors. [\[10\]](#)

Objective: To quantify the inhibitory effect of **QM31** on caspase-3 activation in a cell-free system or cell lysates.

Materials:

- HeLa S100 cell extracts (or other suitable cell lysates)
- **QM31** compound at various concentrations

- Caspase-3 substrate: Ac-DEVD-afc (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin)
- Caspase assay buffer (PBS, 10% glycerol, 0.1 mM EDTA, 2 mM DTT)
- Microplate reader with fluorescence detection (λ_{exc} = 400 nm; λ_{em} = 508 nm)
- 37°C incubator

Procedure:

- Prepare serial dilutions of **QM31** in DMSO, followed by a final dilution in the caspase assay buffer.
- In a 96-well microplate, combine 50 μ g of total protein from the cell lysate with the caspase assay buffer.
- Add the diluted **QM31** or vehicle control (DMSO) to the wells.
- Induce apoptosis in the cell extracts (e.g., by adding dATP/cytochrome c if not already activated).
- Add 20 μ M of the Ac-DEVD-afc substrate to each well.
- Continuously monitor the release of fluorescent afc at 37°C using a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 508 nm.
- Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the caspase-3-like activity.
- Calculate the IC₅₀ value of **QM31** by plotting the percentage of inhibition against the logarithm of the compound concentration.

Additional Biological Activities

Beyond its role in inhibiting apoptosome formation, **QM31** has been shown to possess other significant biological effects:

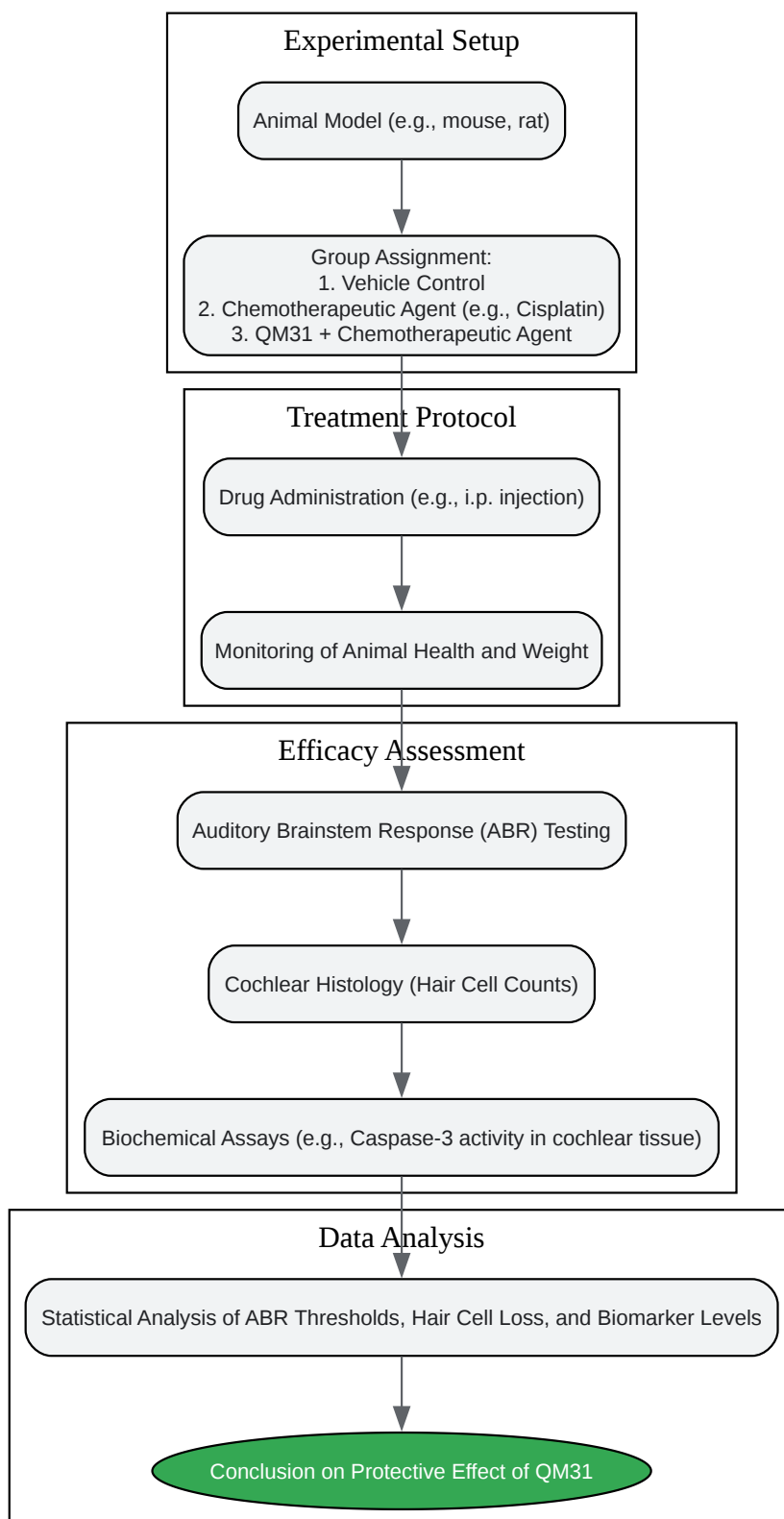
- **Mitochondrioprotective Functions:** **QM31** can inhibit the release of cytochrome c from the mitochondria, an effect that is independent of its action on Apaf-1.[11] This upstream action contributes to its overall potent cytoprotective activity.
- **Interference with Intra-S-Phase DNA Damage Checkpoint:** **QM31** has been observed to suppress the Apaf-1-dependent intra-S-phase DNA damage checkpoint.[1][4][11] This suggests that **QM31** can interfere with both the apoptotic and cell cycle arrest functions of Apaf-1.

In Vivo Studies and Therapeutic Potential

QM31 and its derivatives have been investigated in in vivo models, demonstrating their potential as therapeutic agents. Studies have shown that Apaf-1 inhibitors can protect against unwanted cell death in models of kidney ischemia and chemotherapy-induced ototoxicity.[7] These findings highlight the therapeutic relevance of targeting Apaf-1 and suggest that compounds like **QM31** could be developed for the treatment of various diseases characterized by excessive apoptosis.[7]

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a general workflow for assessing the in vivo efficacy of **QM31** in a disease model, such as chemotherapy-induced ototoxicity.



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Caption: A generalized workflow for evaluating the in vivo efficacy of **QM31**.

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- To cite this document: BenchChem. [QM31: A Technical Guide to the Selective Apaf-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583566#what-is-qm31-compound]

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